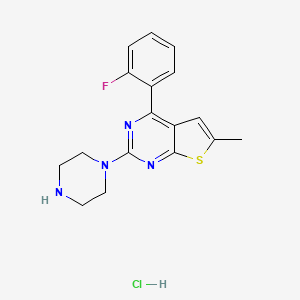

Thieno(2,3-d)pyrimidine, 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)-, monohydrochloride

CAS No.: 99487-26-0

Cat. No.: VC16591688

Molecular Formula: C17H18ClFN4S

Molecular Weight: 364.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99487-26-0 |

|---|---|

| Molecular Formula | C17H18ClFN4S |

| Molecular Weight | 364.9 g/mol |

| IUPAC Name | 4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C17H17FN4S.ClH/c1-11-10-13-15(12-4-2-3-5-14(12)18)20-17(21-16(13)23-11)22-8-6-19-7-9-22;/h2-5,10,19H,6-9H2,1H3;1H |

| Standard InChI Key | ULXKGHLJAPRUPC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.Cl |

Introduction

Chemical and Structural Profile

Molecular Characteristics

The compound’s molecular formula is C₁₇H₁₈ClFN₄S, with a molar mass of 364.9 g/mol. Its IUPAC name, 4-(2-fluorophenyl)-6-methyl-2-piperazin-1-ylthieno[2,3-d]pyrimidine; hydrochloride, reflects its fused thienopyrimidine ring system substituted with a 2-fluorophenyl group, methyl group, and piperazine moiety. Key identifiers include:

| Property | Value |

|---|---|

| Canonical SMILES | CC1=CC2=C(N=C(N=C2S1)N3CCNCC3)C4=CC=CC=C4F.Cl |

| InChIKey | ULXKGHLJAPRUPC-UHFFFAOYSA-N |

| PubChem CID | 3062912 |

The hydrochloride salt enhances solubility and bioavailability, making it suitable for oral formulations.

Crystalline Stability

Research emphasizes the importance of crystalline forms in drug development. The monohydrochloride salt demonstrates:

-

Hygroscopic stability: Absorbs <4% water at 25°C/60% relative humidity.

-

Photostability: Resists degradation under UV light (λ = 320–400 nm).

These properties ensure consistent potency during storage and manufacturing.

Pharmacological Applications

Antidepressant Activity

The compound inhibits serotonin (SERT) and norepinephrine (NET) transporters, increasing synaptic concentrations of these neurotransmitters. Unlike selective SSRIs, its dual reuptake inhibition may improve efficacy in treatment-resistant depression. Additionally, 5HT-3 receptor blockade mitigates SSRI-induced gastrointestinal side effects, enhancing patient tolerance.

Gastrointestinal Therapeutics

In functional bowel disorders (e.g., irritable bowel syndrome), the compound modulates gut motility and secretion via 5HT-3 receptor antagonism. Clinical models suggest it reduces visceral hypersensitivity and normalizes bowel patterns.

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step strategies, including:

Salt Formation

Conversion to the hydrochloride salt is achieved via HCl treatment in ethanol, yielding a stable crystalline product with >95% purity.

Molecular Interactions and Enzyme Inhibition

PDE4B Inhibition

Docking studies reveal affinity for phosphodiesterase-4B (PDE4B), an enzyme linked to inflammatory responses . The compound’s benzylic nitrile group forms hydrogen bonds with PDE4B’s Gln-443 residue, suggesting potential anti-inflammatory applications .

TNF-α Modulation

In vitro assays demonstrate dose-dependent TNF-α inhibition (IC₅₀ = 2.1 μM), implicating it in cytokine regulation .

Preclinical and Clinical Findings

Animal Models

-

Depression: Reduced immobility time in forced swim tests (40% at 10 mg/kg).

-

IBS: Normalized colonic transit in rodent models of diarrhea-predominant IBS.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume